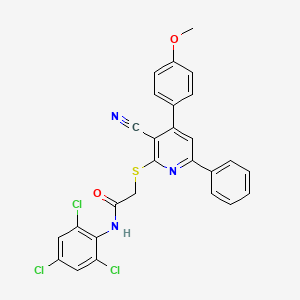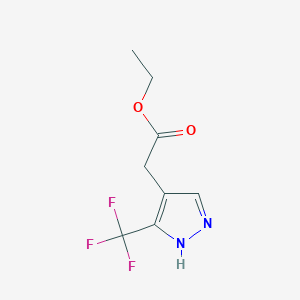
Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate is an organic compound that belongs to the class of esters It features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an ethyl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate typically involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions: Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions with proteins, influencing their activity and function.
類似化合物との比較
Ethyl trifluoroacetate: Another ester with a trifluoromethyl group, but without the pyrazole ring.
Methyl 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)acetate: Similar structure but with a methyl ester instead of an ethyl ester.
3-(Trifluoromethyl)-1H-pyrazole: The core pyrazole structure without the ester group.
Uniqueness: this compound is unique due to the combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the ester group also provides additional reactivity and versatility in synthetic applications.
特性
IUPAC Name |
ethyl 2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-2-15-6(14)3-5-4-12-13-7(5)8(9,10)11/h4H,2-3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFHBKSXGHVTTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NN=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11771287.png)
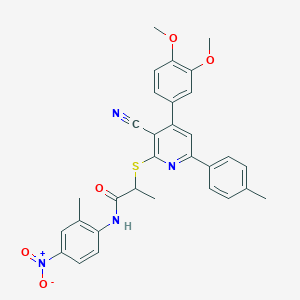
![N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramide](/img/structure/B11771291.png)
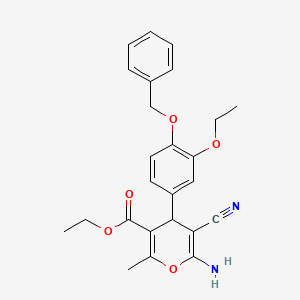
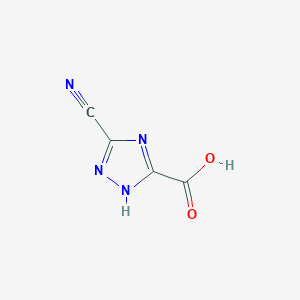
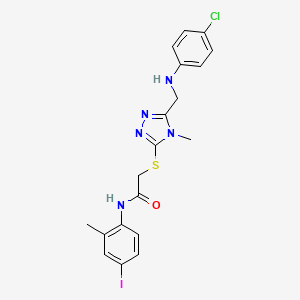
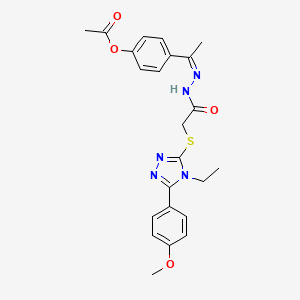
![(2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B11771329.png)
![2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11771331.png)
![4-Iodo-2-methyl-1H-benzo[d]imidazole](/img/structure/B11771337.png)
![1H-pyrazolo[3,4-d]pyridazine](/img/structure/B11771339.png)
